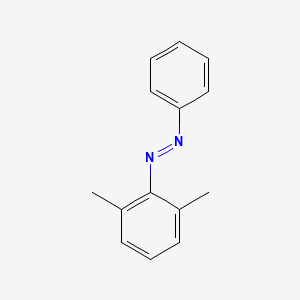
2,6-Dimethylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1. Photoregulation in DNA Hybridization
One of the most notable applications of 2,6-dimethylazobenzene is its role as a photo-regulator in DNA hybridization processes. The introduction of methyl groups at the 2 and 6 positions significantly improves the thermal stability of the cis form, allowing for efficient control over hybridization reactions .
- Case Study: DNA Rotaxane Switching
In a study involving DNA rotaxanes, this compound was incorporated into oligonucleotides to create light-responsive systems. The photoisomerization allowed for reversible switching between stationary and mobile states of the rotaxane, demonstrating nearly quantitative conversion during multiple cycles of switching .
2. Molecular Shuttles and Switches
The ability to control molecular movement through light makes this compound an attractive candidate for developing molecular shuttles. These systems can be used in nanotechnology and drug delivery.
- Experimental Design:
Researchers have designed experiments to visualize the switching behavior of rotaxanes containing this compound moieties using gel electrophoresis. The results indicated efficient switching with minimal side product formation, showcasing the robustness of these systems under repeated light stimulation .
3. Photochemical Materials
The compound's photochemical properties also lend themselves to applications in creating materials that respond to light stimuli. This includes the development of surface relief gratings and other photonic devices.
Propriétés
Numéro CAS |
17590-87-3 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2/c1-11-7-6-8-12(2)14(11)16-15-13-9-4-3-5-10-13/h3-10H,1-2H3 |
Clé InChI |
DZNGDSIUMXXSQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=NC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=NC2=CC=CC=C2 |
Synonymes |
2',6'-dimethylazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















